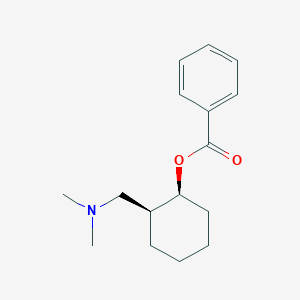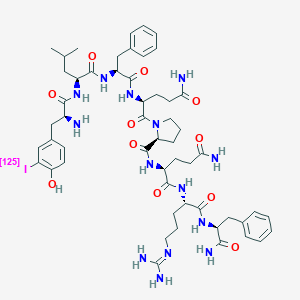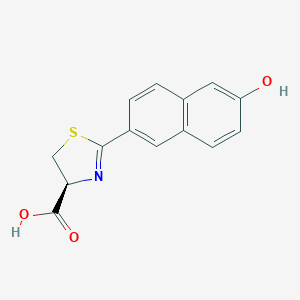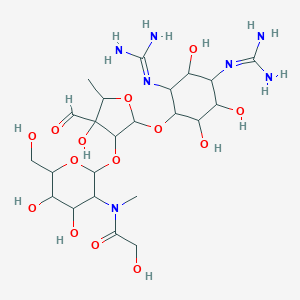
3-Hydroxybutyrylpantetheine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxybutyrylpantetheine (3-HBP) is a biochemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a thioester derivative of coenzyme A (CoA) and is involved in various metabolic pathways.
Wirkmechanismus
The mechanism of action of 3-Hydroxybutyrylpantetheine is not fully understood, but it is thought to be involved in the regulation of energy metabolism and the inflammatory response. It has been shown to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which is involved in the regulation of lipid metabolism and inflammation.
Biochemical and Physiological Effects:
3-Hydroxybutyrylpantetheine has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of genes involved in lipid metabolism and decrease the expression of genes involved in inflammation. It has also been shown to increase the production of ATP, which is the primary energy source for cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Hydroxybutyrylpantetheine in lab experiments is that it is a naturally occurring compound and is therefore less likely to have toxic effects compared to synthetic compounds. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-Hydroxybutyrylpantetheine. One area of research is the development of new synthetic methods for producing 3-Hydroxybutyrylpantetheine in larger quantities. Another area of research is the investigation of the potential therapeutic applications of 3-Hydroxybutyrylpantetheine in the treatment of metabolic disorders and inflammatory diseases. Additionally, the mechanism of action of 3-Hydroxybutyrylpantetheine needs to be further elucidated to fully understand its potential applications.
Synthesemethoden
The synthesis of 3-Hydroxybutyrylpantetheine involves the reaction between 3-hydroxybutyrate and pantetheine. The reaction is catalyzed by the enzyme 3-hydroxybutyryl-CoA dehydratase, which converts 3-hydroxybutyryl-CoA to crotonyl-CoA. The crotonyl-CoA is then converted to 3-Hydroxybutyrylpantetheine by the enzyme crotonyl-CoA carboxylase/reductase.
Wissenschaftliche Forschungsanwendungen
3-Hydroxybutyrylpantetheine has been studied for its potential applications in various fields, including biochemistry, pharmacology, and medicine. It has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. It has also been studied for its potential role in energy metabolism and may be useful in the treatment of metabolic disorders such as obesity and diabetes.
Eigenschaften
CAS-Nummer |
120497-19-0 |
|---|---|
Produktname |
3-Hydroxybutyrylpantetheine |
Molekularformel |
C15H28N2O6S |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxybutanethioate |
InChI |
InChI=1S/C15H28N2O6S/c1-10(19)8-12(21)24-7-6-16-11(20)4-5-17-14(23)13(22)15(2,3)9-18/h10,13,18-19,22H,4-9H2,1-3H3,(H,16,20)(H,17,23)/t10-,13-/m0/s1 |
InChI-Schlüssel |
NWWCNMDNUHGBRK-GWCFXTLKSA-N |
Isomerische SMILES |
C[C@@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)CO)O)O |
SMILES |
CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O |
Kanonische SMILES |
CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O |
Synonyme |
3-HBPTT 3-hydroxybutyrylpantetheine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate](/img/structure/B219496.png)









